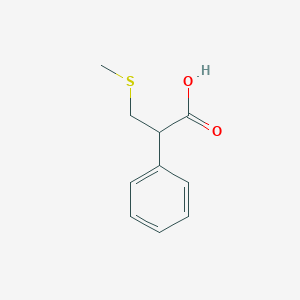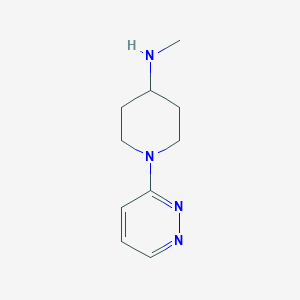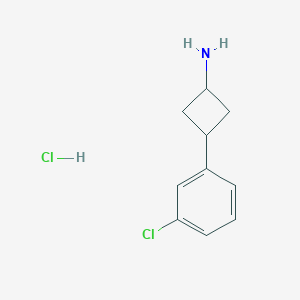
3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride
Vue d'ensemble
Description
3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride (3-Chlorophenylcyclobutan-1-amine hydrochloride) is an organic compound belonging to the group of cyclobutanes. It is a white crystalline solid with a molecular formula of C10H13ClN2•HCl and a molecular weight of 224.68 g/mol. 3-Chlorophenylcyclobutan-1-amine hydrochloride has been used in various scientific research applications, including drug discovery and development, molecular biology, and biochemistry.
Applications De Recherche Scientifique
Synthesis of Methanoproline Analogues
Research by Rammeloo, Stevens, and de Kimpe (2002) introduced a novel two-step synthetic approach towards 3-(chloromethyl)cyclobutanone, used in synthesizing 2,4-methanoproline analogues. This approach involves a reversible addition of hydrogen cyanide onto imines, crucial for ring closure, which can be converted to corresponding amines, indicating potential applications in the synthesis of complex organic compounds (Rammeloo, Stevens, & de Kimpe, 2002).
Photodimerization Studies
Busetti et al. (1980) examined the crystal structure of 1,3-trans-bis(4-chlorophenyl)2,4-trans-di(4-pyridyl)cyclobutane, a photodimer of 4'-chloro-4-Styrylpyridine. The study provides insights into the dimerization process and the structural configuration of such compounds, contributing to the understanding of photoreactive cyclobutane derivatives (Busetti, Valle, Zanotti, & Galiazzo, 1980).
Organocatalyzed Michael Addition
Patora-Komisarska et al. (2011) investigated the amine-catalyzed Michael addition of aldehydes to nitro alkenes. The study revealed the formation of amino-nitro-cyclobutane as a crucial step, indicating a potential application in catalysis and synthesis reactions involving cyclobutane derivatives (Patora-Komisarska et al., 2011).
Hydroamination of Trisubstituted Alkenes
Feng, Hao, Liu, and Buchwald (2019) focused on the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination. This method is significant for producing biologically active compounds, showcasing the role of cyclobutane derivatives in advanced organic synthesis (Feng, Hao, Liu, & Buchwald, 2019).
Kinetic Studies of Thionocarbonates with Alicyclic Amines
Castro et al. (2001) conducted kinetic studies of the reactions between thionocarbonates and alicyclic amines, providing fundamental insights into reaction mechanisms and rates. Such studies enhance the understanding of cyclobutane-related reactions in synthetic chemistry (Castro, Leandro, Quesieh, & Santos, 2001).
Synthesis of VLA-4 Antagonists
Brand, de Candole, and Brown (2003) reported the synthesis of 3-aminocyclobut-2-en-1-ones as potent VLA-4 antagonists. This highlights the role of cyclobutane derivatives in the development of new pharmaceutical compounds (Brand, de Candole, & Brown, 2003).
Propriétés
IUPAC Name |
3-(3-chlorophenyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-3-1-2-7(4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHUFRDIUPBUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride | |
CAS RN |
1807939-90-7 | |
| Record name | 3-(3-chlorophenyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



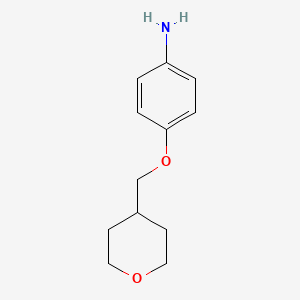
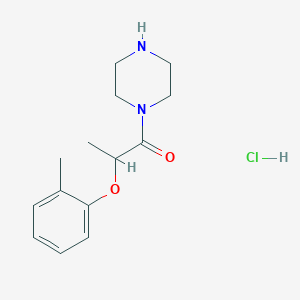
![3-nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine](/img/structure/B1423489.png)
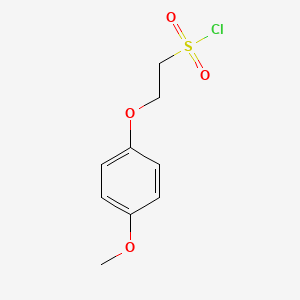
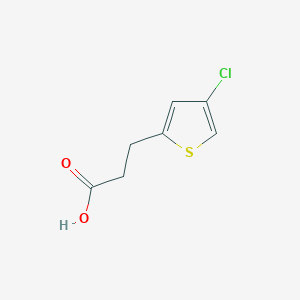
![methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B1423492.png)
![Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate](/img/structure/B1423494.png)
![2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride](/img/structure/B1423495.png)
![4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B1423496.png)
![[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1423497.png)

![[3-(Methylamino)oxolan-3-yl]methanol](/img/structure/B1423499.png)
